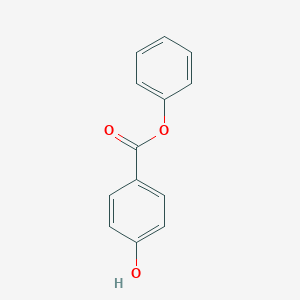







|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.C(O[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=O)C.C(OC1C=CC=CC=1)(=O)C1C=CC=C(C(OC2C=CC=CC=2)=O)C=1>>[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:7])=[CH:4][CH:3]=1
|


|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
1.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.125 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(C(=O)OC2=CC=CC=C2)=CC=C1)(=O)OC1=CC=CC=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped as in Example 3
|
|
Type
|
CUSTOM
|
|
Details
|
HCl is then bubbled through the resulting
|
|
Type
|
WAIT
|
|
Details
|
the temperature is held at 180°C for 6 hours and subsequently at 200°C for 2 hours
|
|
Duration
|
2 h
|


Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C(=O)OC2=CC=CC=C2)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |